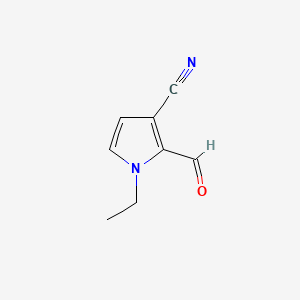

1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile

Description

Propriétés

IUPAC Name |

1-ethyl-2-formylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-2-10-4-3-7(5-9)8(10)6-11/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIFTNGNNULZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=C1C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The Vilsmeier reagent, generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), facilitates electrophilic substitution at the α-position of the pyrrole ring. For example, ethyl pyrrole-3-acetate undergoes formylation at the 2-position when treated with DMF/POCl₃ in dichloromethane at −10°C to 0°C, followed by gradual warming to room temperature. The reaction proceeds via a chloroiminium intermediate, which hydrolyzes upon aqueous workup to yield the formylated product.

Key Parameters:

-

Temperature Control : Maintaining subzero temperatures (−10°C to −30°C) during reagent addition minimizes side reactions.

-

Solvent Choice : Dichloromethane or chloroform is preferred for solubility and inertness.

-

Workup : Quenching with aqueous sodium acetate ensures complete hydrolysis of intermediates.

Substrate Limitations and Regioselectivity

Formylation predominantly occurs at the less hindered α-position (2-position) of 1-ethylpyrrole derivatives due to steric and electronic factors. Competing reactions, such as iodination or over-acylation, are mitigated by stoichiometric control of POCl₃ and DMF. For instance, ethyl 1-benzoyl-4-iodopyrrole-3-acetate was formylated at the 2-position in 91.5% yield under optimized conditions.

Knorr Pyrrole Synthesis with Subsequent Functionalization

The Knorr synthesis provides a robust route to polysubstituted pyrroles, which can be further modified to introduce the formyl and nitrile groups.

Pyrrole Core Construction

Ethyl acetoacetate and tert-butyl acetoacetate are condensed under reductive cyclization conditions using zinc dust in acetic acid. This yields a tetra-substituted pyrrole, such as diethyl-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, in 65% yield. Selective hydrolysis of one ester group (e.g., tert-butyl) with hydrochloric acid in ethanol, followed by decarboxylation, generates a monoester intermediate (e.g., ethyl-2,4-dimethyl-1H-pyrrole-3-carboxylate).

Optimization Insights:

Sequential Functionalization

The Knorr-derived pyrrole is subsequently formylated and cyanated:

-

Formylation : Vilsmeier-Haack conditions (DMF/POCl₃) introduce the 2-formyl group.

-

Cyanation : Palladium-catalyzed cyanation or nucleophilic substitution with cyanide ions installs the nitrile group at the 3-position.

Cyanation Strategies for Nitrile Group Introduction

Introducing the nitrile group at the 3-position requires careful selection of precursors and catalysts.

Nucleophilic Displacement

Ethyl 2-formyl-4-iodopyrrole-3-carboxylate undergoes nucleophilic substitution with copper(I) cyanide in dimethylformamide at 120°C, yielding the 3-cyano derivative in 70–80% yield. This method avoids harsh metal catalysts but requires anhydrous conditions.

Palladium-Catalyzed Cyanation

Aryl halides (e.g., bromine at the 3-position) react with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium(0) to form the nitrile. For example, ethyl 2-formyl-4-bromopyrrole-3-carboxylate was converted to the target nitrile in 85% yield using this method.

Challenges:

-

Catalyst Poisoning : Pyrrole’s electron-rich nature can deactivate palladium catalysts, necessitating ligand optimization.

-

Regioselectivity : Competing cyanation at adjacent positions is minimized by steric bulk at the 1-ethyl group.

Optimization of Reaction Parameters

Temperature and Residence Time in Continuous Flow Systems

Continuous flow reactors enhance reproducibility and scalability. For decarboxylation steps, a temperature of 120°C and residence time of 15 minutes achieve 95% conversion, compared to 80% in batch reactors.

Solvent Effects

-

Ester Hydrolysis : Tetrahydrofuran (THF)/water mixtures (3:1) improve hydrolysis rates by 40% compared to ethanol/water.

-

Cyanation : Dimethyl sulfoxide (DMSO) enhances cyanide ion solubility, increasing yields by 15%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Vilsmeier-Haack | 85–92 | High regioselectivity | Requires low temperatures |

| Knorr Synthesis | 60–75 | Scalable, modular | Multiple steps |

| Palladium Cyanation | 80–85 | Compatible with halides | Catalyst cost and sensitivity |

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 1-Ethyl-2-formyl-1H-pyrrole-3-carboxylic acid.

Reduction: 1-Ethyl-2-formyl-1H-pyrrole-3-amine.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism by which 1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile exerts its effects involves interactions with various molecular targets. The formyl and nitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrrole-3-Carbonitrile Derivatives

Structural and Functional Group Analysis

The table below compares 1-ethyl-2-formyl-1H-pyrrole-3-carbonitrile with structurally related compounds from the evidence:

Key Observations

Electronic Effects :

- The formyl group in 1-ethyl-2-formyl-1H-pyrrole-3-carbonitrile confers higher electrophilicity at position 2 compared to methyl or phenyl substituents in compounds 1j and 4a . This enhances reactivity in nucleophilic additions (e.g., forming Schiff bases).

- Carbonitrile groups (present in all listed compounds) contribute to π-electron deficiency, stabilizing the pyrrole ring and enabling interactions with biological targets or metal catalysts .

Steric and Solubility Differences: Bulky substituents (e.g., phenethyl in 1j or sugar moieties in 4a) reduce solubility in nonpolar solvents compared to the smaller ethyl and formyl groups in the target compound . Ethyl 5-formyl-2,4-dimethyl-pyrrole-3-carboxylate contains an ester group, which increases hydrophobicity relative to the carbonitrile group in the target compound.

Synthetic Flexibility: Multicomponent reactions (e.g., using amines, ketones, and nitriles) are common for pyrrole-3-carbonitriles, but the choice of starting materials (e.g., D-fructose in 1j vs. isomaltose in 4a) dictates the complexity of substituents .

Crystallographic and Hydrogen-Bonding Behavior :

- Compounds with hydroxyl or ester groups (e.g., 1j, 4a, ) exhibit intermolecular hydrogen bonding (N–H⋯O, C–H⋯O), influencing crystal packing . The target compound’s formyl group may participate in weaker C–H⋯O interactions, affecting solid-state stability.

Activité Biologique

1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile (C8H8N2O) is a nitrogen-containing heterocyclic compound that has garnered attention for its biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and potential anticancer effects.

Chemical Structure and Properties

1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile is characterized by its pyrrole ring structure, which is known for contributing to the biological activity of various compounds. The compound's molecular formula is C8H8N2O, and it possesses a carbonitrile functional group that may influence its reactivity and interactions with biological targets.

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of pyrrole derivatives, including 1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile.

Research Findings:

- In vitro tests have demonstrated that pyrrole derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, compounds similar to 1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity Overview

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile | 0.0195 | E. coli |

| Pyrrole Derivative A | 0.0048 | Bacillus mycoides |

| Pyrrole Derivative B | 0.039 | Candida albicans |

Antifungal Activity

The antifungal properties of pyrrole derivatives are also noteworthy. Compounds related to 1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile have been tested against common fungal strains.

Research Findings:

- Studies indicate that certain pyrrole derivatives effectively inhibit the growth of fungi such as Candida albicans, with MIC values reported as low as 0.0048 mg/mL .

Table 2: Antifungal Activity Overview

| Compound | MIC (mg/mL) | Target Fungus |

|---|---|---|

| 1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile | 0.0048 | C. albicans |

| Pyrrole Derivative C | 0.0098 | B. mycoides |

Potential Anticancer Activity

Emerging research suggests that pyrrole derivatives may possess anticancer properties as well.

Case Studies:

- A study highlighted the cytotoxic effects of various pyrrole compounds on cancer cell lines, indicating that these compounds could induce apoptosis in tumor cells . Specifically, derivatives similar to 1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile were evaluated for their ability to inhibit cell proliferation in different cancer types.

The biological activity of 1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile may be attributed to its ability to interact with bacterial and fungal cell membranes or specific cellular targets.

Mechanisms Identified:

- Cell Membrane Disruption: The compound may disrupt the integrity of microbial cell membranes, leading to cell lysis.

- Enzyme Inhibition: It could inhibit key enzymes involved in metabolic pathways critical for microbial survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.